molecular formula C16H14FN5O2 B6480986 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 897614-63-0

2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B6480986
CAS No.: 897614-63-0
M. Wt: 327.31 g/mol
InChI Key: WWUNGBKGWZRCRP-UHFFFAOYSA-N
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Description

2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is an organic compound known for its unique structure, which combines a fluorinated benzamide with a tetrazole ring. This structure gives it interesting chemical properties and makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves several steps:

  • Formation of the tetrazole ring: : Starting from a suitable precursor such as 4-methoxyphenylhydrazine, the tetrazole ring can be formed through a cyclization reaction using sodium azide under acidic conditions.

  • Introduction of the fluorinated benzamide: : The tetrazole intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound might use more scalable and cost-effective methods, optimizing reaction conditions for higher yields and purity. Typical industrial methods would involve careful control of reaction temperature, pressure, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group could be oxidized to a hydroxyl group under strong oxidizing conditions.

  • Reduction: : The fluorinated benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminium hydride.

  • Substitution: : The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Amines, alkoxides, thiols.

Major Products

  • Oxidation: : 2-hydroxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide.

  • Reduction: : 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenamine.

  • Substitution: : Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology

In biological research, it can be used to study the interactions of fluorinated compounds with biological systems, particularly how fluorine substitution affects activity.

Medicine

The structure of this compound suggests potential pharmacological activity, making it a candidate for drug development studies, particularly in targeting specific receptors or enzymes.

Industry

In industrial applications, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide would depend on its specific use. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The tetrazole ring is known for its bioisostere properties, often mimicking the structure and function of other functional groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

  • 2-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Uniqueness

The presence of the fluorine atom in 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide introduces unique properties such as increased lipophilicity and metabolic stability, setting it apart from its chloro and bromo analogs.

There you have it: a deep dive into a fascinating compound! What's on your mind about it?

Properties

IUPAC Name

2-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNGBKGWZRCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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